molecular formula C12H13F3O2 B7969274 2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone

Cat. No.: B7969274
M. Wt: 246.22 g/mol
InChI Key: XSEUMPSZDTVYTQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone typically involves the use of trifluoroacetic acid derivatives and appropriate phenyl precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the propoxy and methyl groups.

    2,2,2-Trifluoro-1-(2-methyl-5-propoxyphenyl)ethanone: Very similar structure with slight positional differences in substituents.

Uniqueness

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone is unique due to its specific combination of trifluoromethyl, propoxy, and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-6-17-10-5-4-8(2)7-9(10)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMPSZDTVYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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